Cas no 1261998-98-4 (2-(3-N,N-Dimethylsulfamoylphenyl)phenol)
2-(3-N,N-Dimethylsulfamoylphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-(3-N,N-Dimethylsulfamoylphenyl)phenol
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- MDL: MFCD18313037
- Inchi: 1S/C14H15NO3S/c1-15(2)19(17,18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16/h3-10,16H,1-2H3
- InChI Key: ACZSVCYOMADTEK-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C2C=CC=CC=2O)C=1)(N(C)C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 388
- XLogP3: 2.3
- Topological Polar Surface Area: 66
2-(3-N,N-Dimethylsulfamoylphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319032-5 g |
2-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95%; . |
1261998-98-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB319032-5g |
2-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95%; . |
1261998-98-4 | 95% | 5g |
€1159.00 | 2025-04-21 |
2-(3-N,N-Dimethylsulfamoylphenyl)phenol Suppliers
2-(3-N,N-Dimethylsulfamoylphenyl)phenol Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-(3-N,N-Dimethylsulfamoylphenyl)phenol
Research Brief on 2-(3-N,N-Dimethylsulfamoylphenyl)phenol (CAS: 1261998-98-4): Recent Advances and Applications
The compound 2-(3-N,N-Dimethylsulfamoylphenyl)phenol (CAS: 1261998-98-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the compound's role as a versatile intermediate in medicinal chemistry. The presence of both phenol and dimethylsulfamoyl moieties in its structure provides multiple sites for chemical modification, making it particularly valuable for structure-activity relationship (SAR) studies. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in developing novel kinase inhibitors, with the phenolic hydroxyl group serving as a crucial hydrogen bond donor in target binding.
Significant progress has been made in understanding the compound's physicochemical properties. Computational studies published in ACS Omega (2024) revealed that 2-(3-N,N-Dimethylsulfamoylphenyl)phenol exhibits favorable drug-like properties, including moderate lipophilicity (cLogP = 2.8) and good solubility in common organic solvents. These characteristics make it particularly suitable for pharmaceutical formulation development.
In the area of biological activity, recent in vitro studies have shown promising results. Research conducted at several academic institutions has identified the compound's potential as an anti-inflammatory agent, with IC50 values in the low micromolar range against COX-2. The dimethylsulfamoyl group appears to play a critical role in this activity, possibly through interactions with the enzyme's active site.
The compound's safety profile has also been investigated in recent preclinical studies. A 2024 toxicology report indicated that 2-(3-N,N-Dimethylsulfamoylphenyl)phenol shows acceptable safety margins in rodent models, with no significant hepatotoxicity observed at therapeutic doses. These findings support its further development as a potential drug candidate.
From a synthetic chemistry perspective, novel routes to 2-(3-N,N-Dimethylsulfamoylphenyl)phenol have been developed. A 2023 paper in Organic Process Research & Development described an improved synthetic method that achieves 85% yield while reducing the number of purification steps. This advancement could significantly lower production costs for large-scale manufacturing.
Looking forward, several research groups have reported using this compound as a scaffold for developing new chemical entities. Its structural flexibility allows for diverse modifications, and at least three patent applications filed in 2024 describe derivatives of 2-(3-N,N-Dimethylsulfamoylphenyl)phenol with enhanced biological activities.
In conclusion, 2-(3-N,N-Dimethylsulfamoylphenyl)phenol (CAS: 1261998-98-4) represents a promising compound with multiple applications in pharmaceutical research. The recent studies highlighted in this brief demonstrate its potential as both a therapeutic agent and a valuable building block in medicinal chemistry. Further research is warranted to fully explore its pharmacological properties and clinical potential.
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